TERT-BUTYL-D9 METHYL ETHER
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Overview
Description
Tert-Butyl-D9 Methyl Ether: is a deuterated derivative of tert-butyl methyl ether, where the hydrogen atoms in the tert-butyl group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and its ability to be used as a tracer in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-Butyl-D9 Methyl Ether can be synthesized through the reaction of deuterated methanol (CD3OD) with isobutylene (C4H8). The reaction is typically catalyzed by an acid, such as sulfuric acid or a solid acid catalyst. The reaction proceeds as follows:
CD3OD+C4H8→(CD3)3COCD3
Industrial Production Methods: Industrial production of this compound follows similar methods to those used for non-deuterated tert-butyl methyl ether, with the primary difference being the use of deuterated methanol. The process involves the catalytic reaction of deuterated methanol with isobutylene in a continuous flow reactor, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-Butyl-D9 Methyl Ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are deuterated tert-butyl alcohol and formaldehyde.
Reduction: Reduction reactions are less common for ethers, but this compound can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups. Common reagents include halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, strong bases like sodium hydride.
Major Products:
Oxidation: Deuterated tert-butyl alcohol, formaldehyde.
Reduction: Deuterated tert-butyl alcohol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-Butyl-D9 Methyl Ether is used as a solvent and reagent in organic synthesis. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy as a solvent, providing a clear background signal.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme mechanisms. Its stability and non-reactivity make it an ideal candidate for such studies.
Medicine: The compound is used in pharmacokinetic studies to trace the distribution and metabolism of drugs within the body. Its deuterated form allows for precise tracking using mass spectrometry.
Industry: this compound is employed in the petrochemical industry as an additive to improve the octane rating of fuels. It is also used in the production of other deuterated compounds.
Mechanism of Action
Tert-Butyl-D9 Methyl Ether exerts its effects primarily through its role as a solvent and reagent. In NMR spectroscopy, it provides a stable, non-reactive environment for the analysis of other compounds. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. The deuterium atoms in the compound do not participate in hydrogen bonding, which can alter the behavior of the compound compared to its non-deuterated counterpart.
Comparison with Similar Compounds
Tert-Butyl Methyl Ether: The non-deuterated form, commonly used as a solvent and fuel additive.
Deuterated Solvents: Other deuterated solvents like deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6) are used in NMR spectroscopy.
Uniqueness: Tert-Butyl-D9 Methyl Ether is unique due to its deuterated tert-butyl group, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its stability and non-reactivity make it a valuable tool in various scientific applications.
Biological Activity
Tert-butyl-D9 methyl ether, a derivative of methyl tert-butyl ether (MTBE), is a volatile organic compound primarily utilized as an octane booster in gasoline. Its biological activity has been the subject of various studies, focusing on its metabolic pathways, potential toxicity, and health effects. This article presents a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C5H12O
- Appearance : Colorless, volatile liquid
- Solubility : Sparingly soluble in water; miscible with organic solvents
This compound is metabolized primarily through oxidative demethylation by cytochrome P450 enzymes, leading to the formation of formaldehyde and tert-butanol. The metabolic pathways are critical for understanding its biological effects and toxicity.
Metabolic Pathways
Research indicates that the metabolism of MTBE involves several key enzymes:
- Cytochrome P450 Enzymes : These enzymes play a crucial role in the oxidative metabolism of MTBE, converting it into various metabolites such as tert-butanol and formaldehyde .
- Vmax and Km Values : Studies have shown that the Vmax for the demethylation of MTBE can increase significantly upon treatment with certain inducers (e.g., phenobarbital), while Km values indicate the affinity of enzymes for MTBE .
Acute and Chronic Exposure
Acute exposure to this compound can lead to symptoms such as dizziness, respiratory irritation, and central nervous system (CNS) effects. Chronic exposure has been linked to more severe health issues, including liver and kidney damage. The following table summarizes key findings related to acute and chronic toxicity:
Exposure Type | Effects Observed | Reference |
---|---|---|
Acute | Dizziness, respiratory irritation | |
Chronic | Liver hypertrophy, CNS depression | |
Long-term | Kidney damage, decreased body weight gain |
Case Studies
- Neurobehavioral Studies : Controlled studies on human volunteers indicated no significant adverse neurobehavioral effects at typical exposure levels. However, sensitive individuals reported symptoms at higher concentrations .
- Animal Studies : Research involving rats demonstrated that chronic inhalation of MTBE led to hepatocellular hypertrophy and increased enzyme induction in the liver .
Health Hazards
The health hazards associated with this compound are significant:
- Respiratory Effects : Exposure can cause irritation of the respiratory tract, leading to symptoms like coughing and shortness of breath.
- CNS Effects : High concentrations can result in CNS depression characterized by ataxia and loss of coordination .
- Carcinogenic Potential : Some studies have reported increased tumor incidences in animal models; however, these findings lack consistency and human relevance .
Properties
CAS No. |
1219795-06-8 |
---|---|
Molecular Formula |
C5H12O |
Molecular Weight |
97.205 |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane |
InChI |
InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3 |
InChI Key |
BZLVMXJERCGZMT-GQALSZNTSA-N |
SMILES |
CC(C)(C)OC |
Synonyms |
TERT-BUTYL-D9 METHYL ETHER |
Origin of Product |
United States |
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